6-chloro-7-fluoroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWJGBQOZHIGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306044 | |
| Record name | 6-Chloro-7-fluoro-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065092-30-9 | |
| Record name | 6-Chloro-7-fluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065092-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-fluoro-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Quinoline Based Chemical Structures in Research
The journey of quinoline-based compounds in scientific research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org Initially, its primary application was in the synthesis of dyes. However, the structural elucidation of quinine, a naturally occurring antimalarial agent extracted from the bark of the cinchona tree, revealed a quinoline (B57606) core. This discovery in the early 20th century marked a significant turning point, propelling the quinoline scaffold into the realm of medicinal chemistry. researchgate.net
The urgent need for synthetic antimalarials during World War II accelerated research into quinoline derivatives. This led to the development of crucial drugs like chloroquine (B1663885) and primaquine, which possess the fundamental quinoline nucleus. researchgate.netnih.gov These early successes solidified the importance of the quinoline framework and spurred further exploration of its chemical space. Over the decades, researchers have developed numerous synthetic methodologies to create diverse quinoline analogues, aiming to enhance potency, specificity, and reduce side effects. nih.gov This has led to the discovery of quinoline-based compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.gov
Significance of Halogenated Quinolinone Architectures in Synthetic Chemistry
The introduction of halogen atoms into the quinolinone architecture has proven to be a powerful strategy in synthetic and medicinal chemistry. Halogenation, the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, can profoundly influence the physicochemical and biological properties of the parent compound.
In the context of quinolinones, halogenation at specific positions has been shown to be critical for enhancing biological activity. For instance, the presence of a fluorine atom at the C-6 position and a chlorine atom at the C-7 position, as seen in the subject compound, is a common feature in many potent antibacterial agents. This substitution pattern can modulate factors such as:
Lipophilicity: Halogens can increase the molecule's ability to pass through biological membranes.
Metabolic Stability: The presence of halogens can block sites of metabolic degradation, prolonging the compound's duration of action.
Binding Affinity: Halogen atoms can participate in crucial interactions with biological targets, such as enzymes and receptors, thereby enhancing the compound's potency.
Research has demonstrated that halogenated quinolines (HQs) are a promising class of agents against drug-resistant bacteria, capable of eradicating biofilms. google.comuiowa.edu The synthetic tunability of the HQ scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of antibacterial and antibiofilm properties. google.comuiowa.edu The strategic placement of halogens is a key consideration in the design of new quinolinone-based therapeutic agents.
Research Trajectory of 6 Chloro 7 Fluoroquinolin 4 1h One Within the Quinoline Compound Class
Precursor Synthesis and Strategic Building Block Approaches
The efficient synthesis of this compound is heavily reliant on the strategic preparation of key precursors. A common and effective starting point involves the use of substituted anilines, which already contain the desired chloro and fluoro groups. For instance, 3-chloro-4-fluoroaniline (B193440) serves as a crucial building block. This aniline (B41778) derivative can then be reacted with other reagents to construct the quinolinone ring system.
Key Cyclization and Ring-Forming Reactions for the Quinolinone Core
The construction of the quinolinone core is a critical step in the synthesis of this compound. Several classical and modern cyclization methods are employed to form this bicyclic heterocycle.
Thermal Cyclocondensation Reactions from Substituted Anilines and Malonamides
A prominent method for forming the quinolin-4-one backbone is the Gould-Jacobs reaction. mdpi.comwikipedia.org This reaction typically involves the condensation of an aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The initial condensation is followed by a thermal cyclization at high temperatures, often exceeding 250°C, to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comablelab.eu Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-one. mdpi.com The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com
The Conrad-Limpach-Knorr synthesis is another classical method that can produce quinolones. mdpi.com This reaction involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions, either a 4-quinolone or a 2-quinolone can be formed. mdpi.com Heating the intermediate p-arylaminoacrylate at high temperatures leads to the 4-quinolone. mdpi.com
| Cyclization Reaction | Reactants | Key Conditions | Product Type |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High Temperature (>250°C) | 4-Hydroxy-3-carboalkoxyquinoline |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | High Temperature | 4-Quinolone |
| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed | 4-Quinolone or 2-Quinolone |
One-Pot Multicomponent Reactions in Quinolinone Synthesis
Modern synthetic strategies increasingly favor one-pot multicomponent reactions (MCRs) due to their efficiency and atom economy. osi.lvbenthamscience.comnih.gov These reactions allow for the synthesis of complex molecules like quinolones in a single step from multiple starting materials, avoiding the isolation of intermediates. osi.lvresearchgate.net For instance, a one-pot synthesis of 1H-pyrazolo[3,4-b]quinolines has been developed using an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative with L-proline as a catalyst. osi.lvresearchgate.net While not directly producing this compound, these methods demonstrate the power of MCRs in constructing quinoline-based scaffolds. The development of MCRs specifically tailored for the synthesis of functionalized quinolin-4-ones is an active area of research. benthamscience.comnih.gov
Halogenation Strategies for Regioselective Functionalization at Positions 6 and 7
The introduction of chlorine and fluorine at specific positions on the quinolinone ring is crucial for the biological activity of many fluoroquinolone antibiotics. Regioselective halogenation methods are therefore of paramount importance.
Chlorination Procedures to Introduce Chlorine at Position 6
The introduction of a chlorine atom at the C6 position of the quinolinone ring can be achieved through various chlorination methods. If the synthesis starts with a precursor that does not already contain the chlorine atom, a direct chlorination step is necessary. For example, a 4-hydroxy-6,7-dimethoxyquinoline can be chlorinated to introduce a chlorine atom at the 4-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comchemicalbook.com While this example illustrates chlorination at a different position, similar principles can be applied for regioselective chlorination at C6, often guided by the existing substituents on the ring. The reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with nucleophiles has been shown to result in substitution at the C6 position under certain conditions. nih.gov
Fluoro-substitution Approaches for Fluorine at Position 7
The fluorine atom at the C7 position is a hallmark of many potent fluoroquinolone antibiotics and is known to enhance their biological activity. The introduction of fluorine can be accomplished by starting with a precursor that already contains the fluorine atom, such as 3-chloro-4-fluoroaniline. Alternatively, direct fluorination methods can be employed. While direct C-H fluorination of heterocycles can be challenging, methods for the regioselective synthesis of fluorinated aromatics are available. For instance, α-fluoronitroalkenes have been used as synthetic surrogates for α-fluoroalkynes in cycloaddition reactions to create fluorinated triazoles, demonstrating the potential for developing novel fluorination strategies. rsc.org The specific methods for introducing fluorine at the C7 position of a 6-chloroquinolinone precursor are often proprietary and part of detailed industrial synthesis routes.
Regioselective Synthesis Considerations for this compound
The most common and direct route for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with quinolin-4(1H)-ones, is the Gould-Jacobs reaction. wikipedia.orgnih.gov This method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgnih.gov
For the synthesis of this compound, the logical starting material is 4-chloro-3-fluoroaniline. The initial step is the formation of an anilinomethylenemalonate intermediate. The subsequent and critical step is the high-temperature cyclization, which forms the quinolone ring system. nih.gov
The regioselectivity of the Gould-Jacobs reaction is a crucial factor when using asymmetrically substituted anilines. nih.gov The cyclization involves an electrophilic attack from a ketene (B1206846) intermediate (formed by heating the malonate derivative) onto the aniline ring. This cyclization can occur at either of the two positions ortho to the amino group. In the case of 4-chloro-3-fluoroaniline, the two possible sites for ring closure are C2 (adjacent to the fluorine) and C6 (adjacent to the chlorine).
This leads to the potential formation of two regioisomeric products:
This compound (from cyclization at C2)
8-fluoro-7-chloroquinolin-4(1H)-one (from cyclization at C6)
The outcome of the reaction is governed by both steric and electronic factors of the substituents on the aniline ring. nih.gov Both chlorine and fluorine are ortho-, para-directing but deactivating groups in electrophilic aromatic substitution. The directing influence of these halogens on the intramolecular cyclization step determines the ratio of the resulting isomers. The reaction conditions, particularly the temperature of the cyclization, can significantly influence this ratio, often necessitating careful optimization to favor the desired 6-chloro-7-fluoro isomer.
Table 1: Regioselective Cyclization of 4-chloro-3-fluoroaniline
| Starting Material | Reaction | Potential Products | Controlling Factors |
|---|
Post-Cyclization Modifications and Derivatization Routes
Once the this compound core has been synthesized, it can be subjected to various modifications to generate a library of derivatives. These modifications often target the C3 position or utilize the existing chloro group as a handle for cross-coupling reactions.
Halogenation: The C3 position of the quinolin-4(1H)-one ring is susceptible to electrophilic substitution. Halogenation at this position can be achieved to introduce a new reactive handle. For instance, electrochemical methods have been reported for the C3-H halogenation of quinoline-4(1H)-ones, providing a regioselective route to 3-halo derivatives. researchgate.net Introducing a bromine or iodine atom at this position creates a substrate that is highly suitable for subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming new carbon-carbon bonds. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. organic-chemistry.org
There are two primary sites on the this compound scaffold that can be exploited for Suzuki-Miyaura coupling:
Coupling at the C6-Position: The existing chlorine atom at the C6 position can potentially participate in cross-coupling reactions. However, aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring specialized catalyst systems (e.g., using bulky, electron-rich phosphine (B1218219) ligands) and harsher reaction conditions to achieve good yields. researchgate.net
Coupling at a Newly Introduced Halogen: A more common strategy involves introducing a more reactive halogen (Br or I) at another position, such as C3, as described above. This 3-halo-6-chloro-7-fluoroquinolin-4(1H)-one can then be selectively coupled with a wide range of aryl- or heteroarylboronic acids under standard Suzuki-Miyaura conditions. nih.gov This sequential functionalization allows for the introduction of diverse substituents at the C3 position while retaining the 6-chloro and 7-fluoro pattern.
These derivatization routes are crucial for exploring the structure-activity relationships of this class of compounds in various applications. The ability to regioselectively functionalize the quinolone core through methods like halogenation and Suzuki-Miyaura coupling provides access to a vast chemical space. nih.govnih.gov
Table 2: Post-Cyclization Derivatization Strategies
| Reaction Type | Position | Reagents & Conditions | Purpose |
|---|---|---|---|
| Halogenation | C3 | Electrochemical conditions, Potassium halides researchgate.net | Introduce a reactive handle (Br, I) for further functionalization. |
| Suzuki-Miyaura Coupling | C3 (after halogenation) | Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃, Cs₂CO₃) nih.gov | Introduce diverse aryl or heteroaryl substituents. |
| Suzuki-Miyaura Coupling | C6 | Arylboronic acid, Specialized Pd-catalyst system for aryl chlorides researchgate.net | Introduce substituents by utilizing the existing chloro group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the quinolinone core.
The protons on the pyridinone ring, H-2 and H-3, are expected to appear as doublets due to their coupling to each other. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom would shift these signals downfield. The proton at the H-8 position is anticipated to be a doublet, influenced by the adjacent fluorine atom at C-7. Similarly, the proton at the H-5 position would appear as a doublet due to the influence of the chlorine atom at C-6. The broad singlet corresponding to the N-H proton is also expected in the downfield region of the spectrum. The presence of fluorine at position 7 will introduce additional complexity through H-F coupling, affecting the signals of nearby protons, most notably H-8. uncw.eduuncw.edu
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.8 - 8.2 | d | JH2-H3 = ~7-8 |
| H-3 | 6.4 - 6.8 | d | JH3-H2 = ~7-8 |
| H-5 | 7.6 - 8.0 | d | JH5-F7 = ~1-2 (meta) |
| H-8 | 7.3 - 7.7 | d | JH8-F7 = ~9-11 (ortho) |
| N-H | 11.0 - 13.0 | br s | - |
Note: Predicted values are based on analyses of structurally similar quinolone compounds and established substituent effects. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. The carbonyl carbon (C-4) is expected to have the most downfield shift, typically above 170 ppm. oregonstate.edu Carbons directly bonded to the electronegative fluorine (C-7) and chlorine (C-6) atoms will also experience significant downfield shifts. A key feature will be the large coupling constant between C-7 and the directly attached fluorine atom (¹JCF), which is characteristic of fluorinated aromatic systems. researchgate.netlibretexts.org Smaller couplings between fluorine and other nearby carbons (²JCF, ³JCF) are also expected.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-2 | ~140 | - |
| C-3 | ~110 | - |
| C-4 | ~175 | ~2-4 (³J) |
| C-4a | ~140 | ~10-15 (²J) |
| C-5 | ~125 | ~4-6 (³J) |
| C-6 | ~128 | ~20-25 (²J) |
| C-7 | ~155 | ~240-260 (¹J) |
| C-8 | ~115 | ~4-6 (²J) |
| C-8a | ~125 | ~2-4 (⁴J) |
Note: Predicted values are based on analyses of structurally similar fluoroquinolone compounds and established substituent effects. nih.govyoutube.com Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-3 protons, confirming their adjacency on the pyridinone ring. magritek.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It would be used to unambiguously assign the signals for the C-2/H-2, C-3/H-3, C-5/H-5, and C-8/H-8 pairs. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular puzzle. Key expected correlations for confirming the structure of this compound would include:
H-2 correlating to C-3, C-4, and C-8a.
H-5 correlating to C-4, C-6, C-7, and C-8a.
H-8 correlating to C-4a, C-6, and C-7. These correlations would unequivocally confirm the placement of the chloro and fluoro substituents at positions 6 and 7, respectively. magritek.comresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. nih.govnih.gov For this compound, HRMS would be used to confirm its elemental composition of C₉H₅ClFNO.
Calculated Exact Mass for C₉H₅ClFNO
| Ion Formula | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ (C₉H₆ClFNO)⁺ | 198.0119 |
Fragmentation Pattern Analysis for Structural Features
In MS/MS analysis, the parent ion is isolated and fragmented to produce a series of daughter ions. The pattern of these fragments provides a fingerprint that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are predicted based on the known behavior of quinolones and halogenated aromatic compounds. nih.govrsc.org
A critical diagnostic feature would be the isotopic signature of chlorine in the molecular ion and any chlorine-containing fragments, which would appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1. youtube.com
Common fragmentation pathways would likely include:
Loss of CO: A neutral loss of 28 Da, characteristic of quinone-type structures.
Loss of Cl: A loss of the chlorine radical.
Loss of HCN: A neutral loss of 27 Da, resulting from the cleavage of the pyridinone ring. rsc.org
Predicted Mass Spectrometry Fragments for this compound
| Predicted Fragment Ion (m/z) | Identity |
| 198.0119 / 200.0090 | [M+H]⁺ (Isotopic pattern for Cl) |
| 170.0169 / 172.0140 | [M+H - CO]⁺ |
| 162.0343 | [M+H - Cl]⁺ |
| 171.0039 | [M+H - HCN]⁺ |
Note: m/z values are for the most abundant isotope of each element, except where the chlorine isotopic pattern is noted.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and vibrational modes within a molecule. For this compound, the analysis of its vibrational spectra allows for the identification of characteristic stretching and bending modes.
Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to complement experimental findings and provide a more detailed assignment of the observed vibrational bands. core.ac.uk The comparison between computed and experimental spectra helps in the precise attribution of vibrational modes.
Key Vibrational Modes:
C-H vibrations: In aromatic systems, the C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net For substituted quinoline (B57606) rings, these bands can be influenced by the nature and position of the substituents. scialert.net
C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are expected in the 1625-1430 cm⁻¹ range. scialert.net
C=O stretching: The carbonyl (C=O) stretching vibration is a strong and characteristic band in the IR spectrum, typically appearing in the region of 1700-1600 cm⁻¹. Its exact position can be influenced by hydrogen bonding and the electronic effects of the substituents on the ring.
C-F and C-Cl stretching: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are expected at lower frequencies. The C-F stretching mode is typically found in the 1250-1000 cm⁻¹ region, while the C-Cl stretching vibration appears in the 800-600 cm⁻¹ range.
The table below summarizes the expected vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 scialert.net |
| C=O | Stretching | 1700-1600 |
| C=C (aromatic) | Stretching | 1625-1430 scialert.net |
| C-F | Stretching | 1250-1000 |
| C-Cl | Stretching | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals.
For quinolinone derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.
Solvatochromism:
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. By studying the UV-Vis absorption spectra in a range of solvents with varying polarities, it is possible to gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net
For instance, in studies of similar heterocyclic systems like hydroxyquinoline derivatives, a redshift (bathochromic shift) in the emission spectrum is often observed with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.netnih.gov This suggests an intramolecular charge transfer (ICT) character for the transition. researchgate.net
The effect of solvent polarity on the absorption maxima of a related coumarin (B35378) derivative is presented in the table below.
| Solvent | Polarity Function (ET(30)) | Absorption Maximum (λmax, nm) |
| Cyclohexane | 31.2 | 380 |
| Toluene | 33.9 | 385 |
| Dichloromethane | 41.1 | 390 |
| Acetonitrile | 46.0 | 388 |
| Methanol | 55.5 | 392 |
Data is illustrative and based on findings for a related coumarin dye. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
While the specific crystal structure of this compound is not publicly available, analysis of analogous quinolinone and chloro-fluoro substituted aromatic structures provides valuable insights into the expected solid-state conformation.
Expected Structural Features:
Planarity: The quinolinone ring system is expected to be largely planar.
Hydrogen Bonding: The presence of the N-H and C=O groups facilitates the formation of intermolecular hydrogen bonds. In the solid state, molecules of this compound are likely to form hydrogen-bonded dimers or chains.
π-π Stacking: The aromatic nature of the quinolinone ring allows for π-π stacking interactions between adjacent molecules, which contribute to the stability of the crystal lattice.
Halogen Bonding: The chlorine and fluorine substituents may participate in halogen bonding interactions, further influencing the crystal packing.
The table below presents representative crystallographic data for an analogous heterocyclic compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| V (ų) | 1198.7 |
| Z | 4 |
Data is for a representative analogous heterocyclic compound and is for illustrative purposes.
Computational and Theoretical Chemistry Studies of 6 Chloro 7 Fluoroquinolin 4 1h One
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Conformation Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of 6-chloro-7-fluoroquinolin-4(1H)-one, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its reactivity and stability. Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. muni.cz
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates that the molecule is more reactive. For instance, a study on an imidazole (B134444) derivative using DFT with a B3LYP/6-311++G basis set calculated a HOMO-LUMO energy gap of 4.4871 eV, suggesting significant charge transfer within the molecule and a certain level of bioactivity. irjweb.com The energies of the HOMO and LUMO orbitals themselves are also important; the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. muni.cz |
Vibrational Frequency Calculations and Theoretical Spectroscopic Data Correlation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. These calculations are typically performed using the same DFT level of theory as the geometry optimization.
The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions of the atoms) can be compared with experimental spectroscopic data. This correlation helps in the assignment of the observed spectral bands to specific molecular motions, confirming the calculated structure and providing a deeper understanding of the molecule's vibrational properties.
Electrostatic Surface Potential (ESP) Mapping and Charge Distribution Analysis
The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
Different colors on the ESP map represent different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, prone to nucleophilic attack. Green or yellow areas signify neutral or near-zero potential. For this compound, the ESP map would reveal the electronegative regions around the oxygen, nitrogen, fluorine, and chlorine atoms, and the more electropositive regions associated with the hydrogen atoms. This information is critical for predicting how the molecule will interact with other molecules, such as biological targets or solvent molecules. researchgate.netmdpi.com
Tautomerism Studies and Energetic Preferences of this compound
Quinolone derivatives can exist in different tautomeric forms. For this compound, the primary tautomers would be the 4-oxo form (amide) and the 4-hydroxy form (enol). Computational studies can be employed to determine the relative stabilities of these tautomers.
By calculating the total electronic energies of the optimized geometries of each tautomer, the energetic preference can be established. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form under equilibrium conditions. These calculations often include considerations for solvent effects, as the polarity of the solvent can influence tautomeric equilibrium.
Intermolecular Interaction Analysis in Crystalline and Solution States
Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state packing and its behavior in solution. Computational methods can analyze various types of non-covalent interactions, including:
Hydrogen Bonding: The presence of the N-H group and the carbonyl oxygen in the 4-oxo tautomer, or the O-H group in the 4-hydroxy tautomer, allows for the formation of hydrogen bonds. These are strong directional interactions that significantly influence the crystal structure and solubility.
Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.
Pi-Stacking: The aromatic quinoline (B57606) ring system can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions contribute to the stability of the crystal lattice.
Analysis of the crystal structure of related compounds, such as (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, reveals how these intermolecular forces dictate the two-dimensional arrangement of the molecules in the solid state. researchgate.net
Energy Frameworks and Stabilization Energy Contributions in Aggregates
To quantify the strength and nature of the intermolecular interactions that lead to the formation of molecular aggregates (like in a crystal), energy framework analysis can be performed. This computational approach calculates the interaction energies between pairs of molecules within the crystal lattice.
Chemical Derivatization and Scaffold Modification Strategies of 6 Chloro 7 Fluoroquinolin 4 1h One
Strategies for Functional Group Introduction and Transformation at Peripheral Positions
The peripheral positions of the 6-chloro-7-fluoroquinolin-4(1H)-one scaffold offer multiple sites for the introduction and transformation of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. Common strategies involve reactions at the chlorine and fluorine substituents, as well as modifications of other positions on the quinoline (B57606) ring.
A primary strategy involves the nucleophilic substitution of the chlorine atom at the C-6 position. This position is susceptible to displacement by various nucleophiles, allowing for the introduction of a wide array of functional groups. For instance, the chlorine can be replaced by alkoxy groups, such as a methoxy (B1213986) group, which has been shown to be important for the biological activity of certain quinolone derivatives. nih.gov Another key modification is the substitution of the fluorine atom at the C-7 position. This is a hallmark of the fluoroquinolone class of antibacterials, where the C-7 substituent plays a critical role in determining the antibacterial spectrum and potency. The fluorine atom can be displaced by various amines, often cyclic amines like piperazine (B1678402) and its derivatives, to introduce new side chains. nih.gov
Furthermore, transformations can be carried out on other parts of the molecule. For example, if a carboxylic acid group is present at the C-3 position, it can be esterified or converted into an amide to modulate properties such as solubility and cell permeability. The carbonyl group at the C-4 position can also be a site for modification, although this is less common as it is often crucial for the compound's primary biological activity.
Substitution Reactions at the Nitrogen Atom (N-1) of the Quinolinone Ring
Alkylation: The introduction of alkyl groups at the N-1 position is a widely employed strategy. This is typically achieved by reacting the quinolinone with an alkyl halide in the presence of a base. A prominent example is the introduction of a cyclopropyl (B3062369) group, a common feature in many potent fluoroquinolone antibiotics. sigmaaldrich.com The presence of the N-1 cyclopropyl group is often associated with enhanced antibacterial activity. Other small alkyl groups can also be introduced to modulate the lipophilicity and steric bulk of the molecule.
Arylation: While less common than alkylation, the introduction of aryl groups at the N-1 position can also be achieved. This can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the quinolinone nitrogen and an aryl halide. This modification introduces a larger, more rigid substituent that can explore different binding interactions with biological targets.
These N-1 substitution reactions are crucial for creating a diverse library of compounds from the this compound scaffold, enabling the exploration of structure-activity relationships and the optimization of desired properties.
Substitution Reactions at the Carbon Framework of the Quinoline Ring (e.g., C-3, C-6, C-7)
The carbon framework of the this compound ring provides several positions for substitution reactions, allowing for extensive structural diversification. The most commonly targeted positions are C-3, C-6, and C-7.
C-3 Position: The C-3 position is often substituted with a carboxylic acid group, a key feature for the antibacterial activity of many quinolones. This carboxylic acid can be introduced through various synthetic routes, often starting from precursors where this group is already present. The carboxylic acid itself can then serve as a handle for further derivatization, such as esterification or amidation, to produce a wide range of analogues with modified properties. nih.gov
C-6 Position: The chlorine atom at the C-6 position is a key site for nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents by reacting the quinolinone with different nucleophiles. For example, the chlorine can be displaced by amines, alcohols, and thiols to introduce new functional groups that can modulate the electronic properties and biological activity of the molecule. nih.govnih.gov
C-7 Position: The fluorine atom at the C-7 position is another critical site for substitution, particularly in the synthesis of fluoroquinolone antibiotics. The high electronegativity of the fluorine atom activates this position for nucleophilic aromatic substitution. A wide range of cyclic amines, such as piperazine and its derivatives, are commonly introduced at this position. nih.gov This substitution is a major determinant of the antibacterial spectrum and potency of the resulting compounds. The nature of the substituent at C-7 can influence target enzyme inhibition, bacterial uptake, and efflux pump recognition.
The ability to selectively modify these positions on the quinoline ring is fundamental to the development of new quinolone-based compounds with tailored properties.
Design Principles for Novel this compound Derivatives
The design of novel derivatives of this compound is guided by established structure-activity relationships (SAR) and the desire to optimize specific properties, such as potency, selectivity, and pharmacokinetic profiles. Several key principles underpin the design of these new chemical entities.
A fundamental principle is the strategic modification of key positions on the quinolinone scaffold to enhance interaction with biological targets. For instance, in the context of antibacterial agents, the substituent at the N-1 position, often a cyclopropyl group, and the substituent at the C-7 position, typically a cyclic amine, are known to be critical for potent inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov The design of novel derivatives often involves exploring a variety of substituents at these positions to find the optimal combination for a desired antibacterial spectrum and potency.
Another important design consideration is the modulation of physicochemical properties. By introducing different functional groups, the solubility, lipophilicity, and metabolic stability of the compounds can be fine-tuned. For example, the introduction of polar groups can increase water solubility, which may be beneficial for intravenous administration, while modifications that block sites of metabolism can improve the compound's half-life in the body. nih.gov
Furthermore, the concept of molecular hybridization is increasingly being used to design novel derivatives. This involves combining the this compound scaffold with other pharmacophores known to have desirable biological activities. This can lead to the development of hybrid molecules with dual modes of action or improved activity against resistant strains.
Computational modeling and quantitative structure-activity relationship (QSAR) studies are also valuable tools in the design process. mdpi.com These methods can help to predict the activity of virtual compounds and guide the selection of the most promising candidates for synthesis and biological evaluation, thereby saving time and resources.
By applying these design principles, researchers can rationally design and synthesize novel this compound derivatives with improved therapeutic potential.
Reaction Mechanisms and Chemical Transformations Involving 6 Chloro 7 Fluoroquinolin 4 1h One
Nucleophilic Aromatic Substitution Mechanisms in Halogenated Quinoline (B57606) Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 6-chloro-7-fluoroquinolin-4(1H)-one core. Unlike typical aryl halides, this quinolinone system is highly susceptible to SNAr due to the presence of strong electron-withdrawing groups that stabilize the negatively charged intermediate.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks one of the halogen-bearing carbons (C-6 or C-7), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing effect of the C-4 carbonyl group and the pyridine (B92270) ring nitrogen is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the halide leaving group (Cl⁻ or F⁻).
The regioselectivity of the attack is governed by the relative ability of the substituents to activate the ring and the leaving group potential of the halogens. In the case of this compound, the C-7 position is often more reactive towards nucleophilic attack. This is because the fluorine atom is more electronegative than chlorine, leading to a more electron-deficient C-7 carbon, which enhances the rate of the initial nucleophilic attack. researchgate.net Although fluoride (B91410) is typically a poor leaving group in SN1 and SN2 reactions, in SNAr the rate-determining step is the initial attack of the nucleophile. researchgate.net The high electronegativity of fluorine accelerates this slow step, making the C-F bond a common site for substitution in many fluoroquinolone syntheses.
Common nucleophiles used in these reactions include amines, alcohols, and thiols, allowing for the introduction of a wide variety of functional groups at the C-7 position.
Electrophilic Aromatic Substitution Mechanisms on the Quinolinone Core
While the quinolinone ring is generally electron-poor and thus deactivated towards electrophilic aromatic substitution (EAS), reactions can occur under specific conditions. The mechanism involves the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. nih.govnih.gov
The regioselectivity of EAS on the this compound core is dictated by the combined electronic effects of all substituents:
The Pyridinone Ring: The protonated nitrogen and the carbonyl group are strongly deactivating, making the heterocyclic ring resistant to electrophilic attack. researchgate.net
The Benzenoid Ring: This ring is the preferred site for EAS. It contains an activating group (the amide nitrogen, -NH-) and deactivating groups (the chloro and fluoro halogens). The -NH- group is a powerful ortho-, para-director. The halogens are deactivating but also ortho-, para-directing.
Considering these effects, electrophilic attack is most likely to occur at the C-5 or C-8 positions of the benzenoid ring. The C-5 position is para to the activating -NH- group and ortho to the C-6 chloro substituent. The C-8 position is ortho to the -NH- group and meta to the C-7 fluoro substituent. The precise outcome often depends on the specific electrophile and reaction conditions, but the benzenoid ring is the clear site of reactivity. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to modifying this compound. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, offer a versatile method for introducing complex substituents.
The general catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.
Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck): The second coupling partner is transferred to the palladium center.
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst. organic-chemistry.org
For this compound, the C-Cl bond at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 7-position. This difference in reactivity allows for selective functionalization at the C-6 position.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid (RB(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Phosphine (B1218219) ligand, Strong base (e.g., NaOtBu) |
This selective reactivity enables the synthesis of diverse derivatives by first modifying the C-6 position via cross-coupling, followed by potential SNAr at the C-7 position.
Cyclization and Condensation Pathways Employed in Quinolinone Formation
The synthesis of the 4-quinolone skeleton typically relies on cyclization and condensation reactions. The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-hydroxyquinoline (B1666331) core, which exists in tautomeric equilibrium with the more stable 4-quinolone form. wikipedia.org
The synthesis of this compound via the Gould-Jacobs pathway involves the following steps:
Condensation: 3-Chloro-4-fluoroaniline (B193440) is reacted with diethyl ethoxymethylenemalonate (DEEM). This proceeds via an initial nucleophilic attack of the aniline (B41778) nitrogen onto the electron-deficient carbon of the double bond in DEEM, followed by the elimination of ethanol (B145695) to form an intermediate enamine.
Thermal Cyclization: The resulting intermediate is heated to high temperatures (typically >200 °C). This induces an intramolecular electrophilic cyclization, where the aniline ring attacks one of the ester carbonyls. This is a 6-endo-trig cyclization.
Elimination: A molecule of ethanol is eliminated to form the 4-hydroxyquinoline-3-carboxylate ester.
Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid using a base (saponification), followed by acidification and heating to induce decarboxylation, yielding the final this compound product.
This pathway provides a reliable route to the core structure from commercially available starting materials. nih.gov
Oxidation and Reduction Reactions Applied to this compound
The this compound molecule possesses several sites susceptible to oxidation and reduction, allowing for further chemical transformations.
Reduction Reactions: The most common reduction of the quinolinone core is the hydrogenation of the heterocyclic ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation saturates the C2-C3 double bond. nih.govresearchgate.net
Catalytic Hydrogenation: This can be achieved using various catalysts such as palladium, platinum, or rhodium under a hydrogen atmosphere. libretexts.orgyoutube.com The reaction typically proceeds smoothly to reduce the pyridinone ring while leaving the benzenoid ring intact.
Chemical Reduction: Reagents like sodium borohydride (B1222165) in the presence of an acid, or iodine with a hydroborane, can also selectively reduce the heterocyclic part of the quinoline system. rsc.orgtandfonline.com The carbonyl group at C-4 can also be reduced, though this often requires more specific reducing agents.
Oxidation Reactions: The quinolinone ring is generally electron-deficient and thus resistant to oxidation. However, under specific conditions, oxidation can occur.
N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids like m-chloroperbenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and an acid anhydride. nih.govnih.gov N-oxides are valuable intermediates as they can alter the electronic properties of the ring and facilitate further substitutions.
Ring Opening: Under very harsh oxidative conditions, such as with hot potassium permanganate (B83412) or ozone, the benzenoid ring can be cleaved to yield pyridine-dicarboxylic acid derivatives. wikipedia.orggoogle.com
Development of Green Chemistry Approaches in this compound Synthesis
Traditional methods for synthesizing fluoroquinolones often involve hazardous reagents, large volumes of organic solvents, and high energy consumption. rsc.org In response, green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives to create more sustainable processes. tandfonline.com
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous solvents like DMF or DMSO with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), to improve efficiency and reduce waste. rsc.org
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. rsc.org
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which minimizes waste from intermediate workups and purifications. rsc.org
For example, the cyclization step in quinolinone synthesis can be performed under solvent-free conditions or with microwave assistance. Similarly, nucleophilic substitution reactions can be carried out using water as a solvent, which significantly improves the environmental profile of the synthesis. rsc.orgtandfonline.com
Q & A
Q. Crystallographic Methods :
- Single-crystal XRD : Use SHELXL for refinement, ensuring R-factor <5%. ORTEP-3 can visualize thermal ellipsoids and confirm planar quinoline geometry .
- Purity assessment : HPLC with UV detection (λ ~254 nm) resolves impurities, as seen in related compounds with 97% purity thresholds .
What strategies are recommended for resolving contradictions between experimental data (e.g., NMR vs. XRD) in structural determination?
Q. Advanced Research Focus
- Cross-validation : Combine NMR (solution-state) and XRD (solid-state) data to confirm substituent positions. For example, XRD may reveal unexpected tautomerism not evident in NMR .
- Software tools : Use SHELXL’s validation suite (e.g., checkCIF) to flag outliers in bond lengths/angles. WinGX integrates Fourier maps to resolve electron density ambiguities .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that XRD static models might miss .
How can computational modeling predict the reactivity or stability of this compound?
Q. Advanced Research Focus
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. Fluorine’s electron-withdrawing effect directs reactions to C5/C8 positions.
- Solubility prediction : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) align with experimental solubility trends in fluorinated quinolines .
- Degradation pathways : Molecular dynamics simulations model hydrolysis under acidic conditions, guiding storage protocols .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic Research Focus
- Toxicity : Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods and nitrile gloves during synthesis .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Disposal : Incinerate in certified facilities to prevent halogenated byproduct release .
How can researchers validate the crystal structure of this compound using modern software tools?
Q. Advanced Research Focus
- Refinement : SHELXL refines positional and anisotropic displacement parameters, achieving convergence metrics (Δ/σ < 0.001) .
- Validation : checkCIF identifies symmetry errors (e.g., missed twinning) and validates Hirshfeld surfaces for intermolecular interactions .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting deviations from ideal geometry .
What are the challenges in achieving high regioselectivity during halogenation of the quinoline scaffold?
Q. Advanced Research Focus
- Competing pathways : Chlorine may migrate to C5 under prolonged heating. Monitor via in situ FT-IR for intermediate tautomers .
- Solvent effects : Polar solvents (e.g., DMF) favor electrophilic substitution at C7 over C6.
- Catalysts : Lewis acids (e.g., FeCl₃) enhance fluorination efficiency but require strict moisture control .
How do steric and electronic effects influence the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Electron-withdrawing groups : The C7-F substituent increases membrane permeability, as seen in fluorinated SIRT1 inhibitors .
- Steric hindrance : Bulky C1 substituents (e.g., cyclopropyl) reduce enzymatic binding but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
